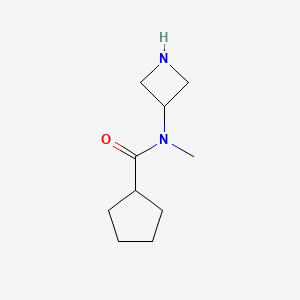

N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-12(9-6-11-7-9)10(13)8-4-2-3-5-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYURFDWPZLXDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety can be introduced through the reaction of azetidine derivatives with cyclopentanecarboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide is studied for its potential as a pharmacophore in drug development. Its ability to interact with various biological targets suggests that it could serve as a lead compound for designing new therapeutics.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, modifications to the azetidine structure have shown enhanced activity against specific tumors, highlighting its potential in oncology .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Alkyl halides with sodium hydride | Alkylated azetidine derivatives |

Biological Studies

The compound is employed in biological studies to explore its interactions with enzymes and receptors. Its azetidine moiety can mimic natural substrates, allowing it to bind effectively to active sites.

Mechanism of Action

The mechanism involves hydrogen bonding and hydrophobic interactions with molecular targets, modulating their activity, which can lead to therapeutic effects .

Industrial Applications

In addition to its research applications, this compound is explored for potential uses in materials science. Its unique properties may contribute to the development of new polymers and resins with tailored characteristics.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide with two analogs: N-(3-amino-2-methylphenyl)cyclopentanecarboxamide () and N-methylcyclopentanecarboxamide.

<sup>a</sup>logP calculated using MarvinSketch (ChemAxon).

<sup>b</sup>Solubility estimated via AlogPS 2.1.

Key Observations:

- Lipophilicity : The phenyl-substituted compound has a higher logP (2.8), indicating greater lipophilicity, which may favor passive diffusion but reduce aqueous solubility. The azetidine group lowers logP (1.2), enhancing solubility.

- Solubility : The azetidine derivative’s solubility (15.6 mg/mL) is significantly higher than the phenyl analog (5.3 mg/mL), likely due to the polar azetidine ring.

Biological Activity

N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of an azetidine ring, a cyclopentane ring, and a carboxamide group. The azetidine ring is particularly noteworthy as it can mimic natural substrates, facilitating interactions with various biological targets, including enzymes and receptors.

The primary mechanism of action for this compound involves its ability to bind to active sites on proteins, modulating their activity. This binding can lead to the inhibition or activation of key enzymatic pathways, influencing various physiological processes. The structural characteristics allow it to interact effectively with target molecules, which is crucial for its biological efficacy .

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on specific enzymes. For instance, studies have shown that azetidine derivatives can inhibit the STAT3 pathway, which is implicated in cancer progression. The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant potential as an anticancer agent .

2. Cellular Potency

The cellular potency of this compound has been evaluated through various assays. The following table summarizes the activity against different cancer cell lines:

| Cell Line | EC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 2.7 | STAT3 Inhibition |

| MDA-MB-468 (Breast) | 2.5 | STAT3 Inhibition |

| A549 (Lung) | 4.0 | Apoptosis Induction |

| HeLa (Cervical) | 3.5 | Cell Cycle Arrest |

These findings suggest that the compound not only inhibits specific pathways but also induces apoptosis and cell cycle arrest in cancer cells .

3. Pharmacological Applications

The compound is being explored for its potential use in treating conditions related to aberrant enzyme activity, particularly in cancer and inflammatory diseases. Its ability to modulate enzyme activity makes it a candidate for further development in therapeutic applications .

Case Studies

Case Study 1: STAT3 Inhibition in Cancer Cells

A study published in Nature demonstrated that this compound significantly inhibited STAT3 activation in breast cancer cells. The compound's mechanism involved direct binding to the STAT3 protein, preventing its phosphorylation and subsequent dimerization necessary for nuclear translocation .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound, revealing that it reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the inhibition of NF-kB signaling pathways .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Protection of the azetidine amine group using tert-butyl carbamate (Boc) under basic conditions to prevent undesired side reactions .

- Step 2 : Coupling of the Boc-protected azetidine with cyclopentanecarboxylic acid derivatives (e.g., activated esters or acyl chlorides) in the presence of coupling agents like HATU or DCC .

- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final compound .

Critical parameters include solvent choice (e.g., dichloromethane for low-temperature reactions), catalyst optimization, and purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopentane ring conformation and azetidine N-methyl substitution .

- HPLC-MS : For purity assessment (>95%) and molecular weight confirmation .

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly for the azetidine ring conformation .

- Key Data : Look for characteristic peaks such as cyclopentane carboxamide carbonyl (1650–1700 cm⁻¹ in IR) and azetidine ring protons (δ 3.5–4.5 ppm in ¹H NMR) .

Q. What preliminary biological screening assays are recommended?

- In vitro Binding Assays : Screen against GPCRs or kinases due to structural similarities with known modulators (e.g., cyclopentane-containing analogs in ).

- Enzyme Inhibition Studies : Test for activity against proteases or phosphatases using fluorogenic substrates .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modification Strategies :

- Azetidine Ring : Introduce substituents (e.g., fluorine at position 3) to enhance metabolic stability .

- Cyclopentane Carboxamide : Replace cyclopentane with bicyclic systems (e.g., norbornane) to alter binding affinity .

- Key Findings :

- Methylation of the azetidine nitrogen (as in the target compound) reduces off-target interactions compared to primary amines .

- Cyclopentane’s rigidity may improve target selectivity over flexible alkyl chains .

Q. How to resolve contradictions in biological data across studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Conditions : Differences in ATP concentration (10 μM vs. 1 mM) or buffer pH .

- Compound Solubility : Use DMSO stocks ≤0.1% to avoid aggregation artifacts .

- Mitigation : Validate results using orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic assays) .

Q. What computational tools are suitable for studying its mechanism of action?

- Molecular Dynamics (MD) Simulations : Model interactions with targets like EGFR or PI3Kγ using software such as GROMACS .

- Docking Studies : Use AutoDock Vina to predict binding poses, focusing on the azetidine-cyclopentane pharmacophore .

- ADMET Prediction : SwissADME to assess permeability (LogP ~2.5) and cytochrome P450 liabilities .

Q. How to design experiments for in vivo pharmacokinetic (PK) profiling?

- Protocol :

- Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models .

- Sampling : Collect plasma at 0.5, 2, 6, and 24 hours post-dose.

- Analytics : Quantify compound levels via LC-MS/MS, monitoring for metabolites (e.g., hydroxylated azetidine) .

- Key Parameters :

- Half-life (t₁/₂ > 4 hours suggests suitability for chronic studies).

- Oral bioavailability (>20% indicates formulation potential) .

Methodological Considerations

- Synthetic Challenges : Side reactions during azetidine deprotection may generate impurities; monitor via TLC .

- Biological Assay Pitfalls : Off-target effects due to the compound’s sulfonamide-like hydrogen-bonding capacity; include counter-screens .

- Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and biological replicates (n ≥ 3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.